molecular formula C6H5NO4 B13475028 Methyl 5-formyl-1,3-oxazole-2-carboxylate

Methyl 5-formyl-1,3-oxazole-2-carboxylate

Cat. No.: B13475028
M. Wt: 155.11 g/mol
InChI Key: LZHHRKGMWMLQLG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1,3-oxazole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) with aldehydes, is also employed for the synthesis of oxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-formyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.

Comparison with Similar Compounds

Biological Activity

Methyl 5-formyl-1,3-oxazole-2-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of functional groups in the oxazole structure often enhances these activities, making them valuable in pharmaceutical applications.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar oxazole structures exhibit broad-spectrum antibacterial effects. For instance, studies have shown that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacterial StrainInhibition Concentration (ID50)
This compoundE. coli1 x 10^{-7} M
5-Fluoro-1,3-oxazine-2,6(3H)-dioneS. faecium9 x 10^{-8} M
TMO (Trimethyl Oxazole)Various strainsVariable

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies have shown that oxazole derivatives can modulate immune responses by affecting cytokine production and signaling pathways. For example, the compound has been linked to the regulation of interleukin production in immune cells, which is crucial for managing inflammatory responses .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular receptors or enzymes involved in metabolic pathways. For instance, it may influence lipid metabolism by modulating gene expression related to lipid antigen presentation .

Case Study 1: Intestinal Inflammation Model

In a study investigating dietary oxazoles' effects on intestinal inflammation, this compound was shown to induce changes in the expression of genes associated with inflammation in intestinal epithelial cells. This study highlights the potential role of oxazoles as environmental triggers for inflammation in sensitive populations .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

methyl 5-formyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H5NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3

InChI Key

LZHHRKGMWMLQLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(O1)C=O

Origin of Product

United States

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